
1,1,2,2,4,5-Hexamethyl-1,2,3,6-tetrahydro-1,2-disiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2,4,5-Hexamethyl-1,2,3,6-tetrahydro-1,2-disiline is a unique organosilicon compound characterized by its six methyl groups and a disilane backbone
Méthodes De Préparation
The synthesis of 1,1,2,2,4,5-Hexamethyl-1,2,3,6-tetrahydro-1,2-disiline typically involves the reaction of suitable silicon precursors under controlled conditions. One common method includes the reaction of chlorosilanes with methyl lithium or Grignard reagents to introduce the methyl groups. The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as platinum or palladium complexes can be employed to facilitate the reaction and improve efficiency.
Analyse Des Réactions Chimiques
1,1,2,2,4,5-Hexamethyl-1,2,3,6-tetrahydro-1,2-disiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride, resulting in the formation of simpler silanes.
Substitution: Halogenation reactions using reagents like chlorine or bromine can replace hydrogen atoms with halogens, forming halogenated derivatives.
Common reagents and conditions for these reactions include the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) and temperatures ranging from -78°C to room temperature. Major products formed from these reactions include silanols, siloxanes, and halogenated silanes.
Applications De Recherche Scientifique
1,1,2,2,4,5-Hexamethyl-1,2,3,6-tetrahydro-1,2-disiline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a ligand in organometallic chemistry.
Biology: Its derivatives are studied for potential use in drug delivery systems due to their biocompatibility and stability.
Medicine: Research is ongoing to explore its use in imaging and diagnostic applications, leveraging its unique chemical properties.
Industry: It is utilized in the production of silicone-based materials, including sealants, adhesives, and coatings.
Mécanisme D'action
The mechanism by which 1,1,2,2,4,5-Hexamethyl-1,2,3,6-tetrahydro-1,2-disiline exerts its effects involves interactions with various molecular targets. In organometallic chemistry, it acts as a ligand, coordinating with metal centers to form stable complexes. These interactions can influence the reactivity and stability of the metal center, facilitating catalytic processes.
In biological systems, its derivatives may interact with cellular membranes or proteins, affecting their function and stability. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
1,1,2,2,4,5-Hexamethyl-1,2,3,6-tetrahydro-1,2-disiline can be compared with other similar compounds such as:
Hexamethyldisilane: Lacks the additional methyl groups and has different reactivity and applications.
Tetramethyldisilane: Contains fewer methyl groups, resulting in different physical and chemical properties.
Octamethylcyclotetrasiloxane: A cyclic compound with different structural and functional characteristics.
Propriétés
Numéro CAS |
51342-14-4 |
|---|---|
Formule moléculaire |
C10H22Si2 |
Poids moléculaire |
198.45 g/mol |
Nom IUPAC |
1,1,2,2,4,5-hexamethyl-3,6-dihydrodisiline |
InChI |
InChI=1S/C10H22Si2/c1-9-7-11(3,4)12(5,6)8-10(9)2/h7-8H2,1-6H3 |
Clé InChI |
VDCZFBBYFJDFIC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C[Si]([Si](C1)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Acetyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14656226.png)
![2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane](/img/structure/B14656232.png)
![1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one](/img/structure/B14656242.png)

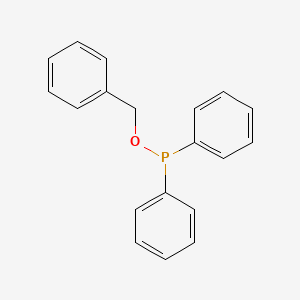

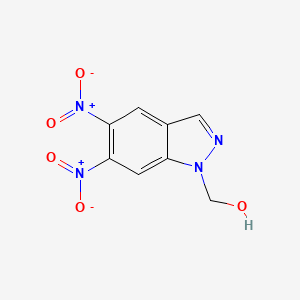
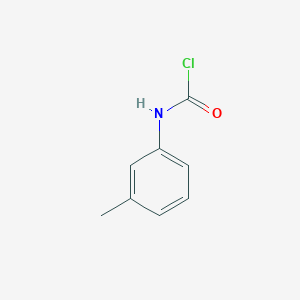

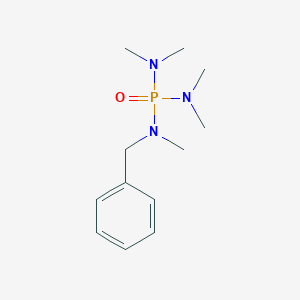

![Diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14656290.png)
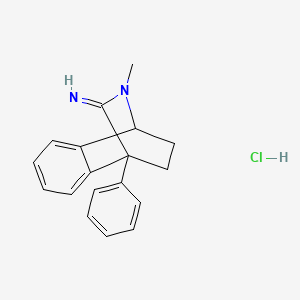
![6-[4,6-Bis(dimethylamino)-1,3,5-triazin-2(1H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14656299.png)
